Compound Description: Dasatinib (2) is a potent, orally bioavailable pan-Src kinase inhibitor. [] It exhibits nanomolar to subnanomolar potencies in both biochemical and cellular assays. [] Dasatinib has demonstrated efficacy in inhibiting the proinflammatory cytokine IL-2 ex vivo in mice and reducing TNF levels in acute murine inflammation models. [] Currently, Dasatinib is undergoing clinical trials for the treatment of chronic myelogenous leukemia. []
Relevance: While Dasatinib shares the core structure of a substituted phenyl ring linked to a piperazinyl propyl group with N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride, it differs significantly in its other substituents. Dasatinib incorporates a 2-aminothiazole moiety and a pyrimidinyl amino group, which are absent in the target compound. These structural differences contribute to Dasatinib's distinct kinase inhibitory activity, setting it apart from the target compound. []
Compound Description: This compound is a theophylline derivative characterized by a typical molecular geometry with a planar purine system. [] The molecule adopts a specific conformation with a gauche-trans-gauche-gauche arrangement for the aminohydroxyalkyl group and a trans-gauche-trans conformation for the benzylamine group. [] Notably, the piperazine ring exhibits a chair conformation. []
Relevance: This compound and N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride share the key structural motif of a 2-hydroxyethyl-piperazinyl propyl chain. [] This shared fragment suggests potential similarities in their binding interactions with biological targets and potential overlapping pharmacological activities.
Compound Description: This compound exists in a crystal anhydrous δ-modification. [] This specific crystalline form is characterized by a unique set of interplanar distances and corresponding intensities. [] This compound is produced through a specific crystallization process involving dissolution in an organic solvent followed by crystal extraction using a solvent switch method or cooling, and subsequent drying steps. [] It displays inhibitory activity against tyrosine kinase. []
Relevance: This compound and N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride belong to the same class of tyrosine kinase inhibitors and share a common pharmacophore: the 4-(2-hydroxyethyl)-1-piperazinyl moiety. [] This structural similarity suggests that both compounds might target similar kinase enzymes, albeit with potentially different binding affinities and selectivities.
Compound Description: This compound is synthesized using an efficient, environmentally friendly procedure using sulphamic acid as a catalyst. [] The method offers advantages such as high yields, minimal side product formation, easy operation, and the ability to recycle and reuse the catalyst. []
Relevance: This compound and N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride both feature a 3-chlorophenyl piperazinyl propyl group as a core structural component. [] They differ in the presence of a triazolopyridine ring in the former, suggesting a similar structural basis for potential biological activity, although the exact target and effect might differ.
Compound Description: OPC-14523 is a novel compound exhibiting high affinity for sigma (σ) and 5-HT1A receptors, as well as the 5-HT transporter. [] Preclinical studies suggest that OPC-14523 may exert antidepressant-like effects potentially through modulation of neuronal activity in the dorsal raphe nucleus and alteration of the 5-HT1A autoreceptor response. []
Relevance: OPC-14523 and N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride share the 3-chlorophenyl piperazinyl propyl group in their structure. [] The presence of a quinolinone ring system and a methoxy group in OPC-14523 distinguishes it from the target compound. While they share a common structural motif, their specific pharmacological profiles and targets might differ due to these variations.
Compound Description: This series of compounds demonstrates promising antibacterial activity against a range of bacterial strains, including S. aureus, S. typhi, P. aeruginosa, E. coli, and B. subtilis. [] These compounds exhibit mild cytotoxicity, as indicated by their hemolysis profiles. []
Relevance: This series, while possessing a piperazinyl propanamide core similar to N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride, is structurally differentiated by the 2-furoyl group attached to the piperazine ring. [] This difference suggests that while their antibacterial activities might stem from common mechanisms related to the shared pharmacophore, their specific targets and spectrum of activity may be distinct.
Compound Description: This compound, along with its mesylate salt (34c), exhibits central nervous system-stimulating activity. [] At a dose of 30 mg/kg (po), it effectively reduced sleeping time in halothane-anesthetized mice and shortened the recovery time from coma induced by cerebral concussion. [] Mechanistically, this compound appears to function as a sigma receptor agonist. []
Compound Description: This compound, characterized by X-ray crystallography, exhibits a specific molecular geometry with a monoclinic crystal system. []
Relevance: This compound, while featuring a 4-chlorophenyl group and a 2-hydroxyethyl chain, differs significantly from N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride in its overall structure. [] The presence of a sulfonamide group and the absence of a piperazine ring suggest that this compound likely interacts with different biological targets and exhibits distinct pharmacological activities.
Compound Description: This compound displays anti-arrhythmic and hypotensive activity in pharmacological tests. [] Structurally, it features a 3-chlorophenyl-piperazinyl propyl chain connected to a pyrrolidinone ring, with a hydroxy group substitution on the propyl chain. []
Relevance: This compound and N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride share a similar core structure, notably the 3-chlorophenyl piperazinyl propyl chain. [] The presence of a pyrrolidinone ring instead of a propanamide group in the target compound suggests subtle differences in their pharmacological profiles and potential interactions with target proteins, although similarities in their activity can be expected.
Compound Description: MK-0364 is a potent and selective cannabinoid-1 receptor inverse agonist. [] It demonstrates good oral bioavailability and shows promising activity in reducing food intake and body weight in rodent models of obesity. [] The optimization of this compound focused on enhancing in vivo efficacy and minimizing the formation of reactive metabolites. []
Relevance: MK-0364, while sharing a 4-chlorophenyl group with N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride, diverges significantly in its remaining structure. [] The presence of a trifluoromethylpyridinyl oxypropanamide moiety and a cyanophenyl group in MK-0364 suggests a different mode of action and unrelated biological targets compared to the target compound.
Compound Description: HP236 is an atypical antipsychotic agent that undergoes extensive metabolism in rats, both in vitro and in vivo. [] Metabolic pathways include thiazolidinone ring cleavage, sulfide oxidation, and N-dealkylation. []
3-(2-Hydroxyethyl)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene (II)
Compound Description: This compound is a synthetic analog of natural 3-azabicyclo[3.3.1]nonanes, synthesized for potential use as a drug. [] It is synthesized by reducing 1,3-dinitrobenzene to 1,3-dinitrocyclohexene disodium salt, followed by a Mannich condensation reaction with formaldehyde and monoethanolamine. []
Relevance: Compound II shares a 2-hydroxyethyl group with N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride, but differs significantly in its overall structure. [] The presence of a dinitro-azabicyclo[3.3.1]nonene moiety in II indicates a completely different chemical class and potential pharmacological activity compared to the target compound.
N-(2-Hydroxyethyl)cytisine (IV)
Compound Description: This compound is synthesized as a potential antiarrhythmic agent. []
Taranabant (MK-0364)
Compound Description: Taranabant is a novel, acyclic cannabinoid-1 receptor inverse agonist studied for its potential in treating obesity. [] Structural studies, including X-ray crystallography, NMR spectroscopy, and computational modeling, have been conducted to understand its conformational preferences and binding interactions with the cannabinoid-1 receptor. [] These studies highlighted the rigidity along its C11-N13-C14-C16-C17 backbone and flexibility around the C8-C11 and C8-O7 bonds. []
Relevance: Taranabant, while sharing a 4-chlorophenyl group with N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride, exhibits a very different structure overall. [] The presence of a trifluoromethylpyridinyl oxypropanamide moiety and a cyanophenyl group in Taranabant points towards a distinct mode of action and different biological targets compared to the target compound.
Compound Description: This compound is a potent ligand for the serotonin 5-HT1A receptor. [] It was synthesized using a novel microwave-assisted method, demonstrating a new, eco-friendly approach for synthesizing such compounds. [] This compound exhibited antidepressant activity in the forced swim test in mice, highlighting its potential for further development as a therapeutic agent for depression. []
Relevance: This compound, like N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride, incorporates a 3-chlorophenyl piperazine moiety. [] The presence of a hexyl triazolopyridine ring system in 7a·HCl distinguishes its structure from the target compound. This structural difference suggests that while both might share some pharmacological properties due to their shared pharmacophore, their specific activities and target receptor profiles could differ.
Compound Description: This compound demonstrates dual-acting properties as a 5-HT1A/5-HT7 receptor ligand. [] It was synthesized using an efficient and environmentally friendly microwave-assisted method. [] Similar to 7a·HCl, 7b·HCl exhibited promising antidepressant-like effects in the forced swim test in mice. []
Relevance: 7b·HCl, while structurally distinct from N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride, shares a common structural feature: the piperazine ring. [] The presence of a biphenyl group linked to the piperazine and a hexyl triazolopyridine ring system in 7b·HCl differentiates it from the target compound. These structural variations suggest a different mode of action and potential for distinct pharmacological activities and targets compared to the target compound.
Compound Description: This compound displays potent antitumor activity in vitro. [] Its antitumor efficacy is comparable to that of 5-fluorouracil (5-FU), gefitinib, and erlotinib, indicating its potential as a chemotherapeutic agent. []
Relevance: While both this compound and N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride contain a 4-chlorophenyl group, their overall structures are significantly different. [] The presence of a trimethoxybenzyl quinazolinone moiety in compound 7, absent in the target compound, suggests that their mechanisms of action and therapeutic applications are likely unrelated.
Compound Description: This compound exhibits excellent antitumor properties in vitro, with a mean growth inhibitory concentration (GI50) comparable to that of 5-fluorouracil (5-FU), gefitinib, and erlotinib. [] This suggests its potential as a chemotherapeutic agent. []
Relevance: This compound shares a trimethoxybenzyl quinazolinone structural element with compound 7, making it structurally distinct from N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride. [] The absence of this moiety in the target compound indicates a different mode of action and therapeutic potential.
Compound Description: This compound is a benzamide derivative that forms various acid addition salts. []
Relevance: While both this compound and N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride contain a piperazine ring, their overall structures are quite different. [] The presence of a benzamide group and a pyridinyl pyrimidine moiety in this compound distinguishes it from the target compound. These structural variations suggest different pharmacological activities and therapeutic applications.
Compound Description: This compound demonstrates a dual 5-HT1A/5-HT2A receptor antagonistic activity. [] It exhibits high affinity for both the 5-HT1A and 5-HT2A receptors. []
Relevance: This compound shares a piperazinyl propyl chain with N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride, but differs in the substitution on the phenyl ring attached to the piperazine. [] The presence of a 2-methoxyphenyl group in Compound 7 and a 2-chlorophenyl group in the target compound, along with the indolin-2(1H)-one moiety in compound 7, suggests potentially different pharmacological profiles and target receptor selectivities despite sharing a common structural motif.
Compound Description: This series of compounds, including 2-(6-methoxy-2-naphthyl)-3-methyl-4-(2-hydroxyethyl)-2-morpholinol, 2-(3-chlorophenyl)-3-methyl-4-(2-hydroxyethyl)-2-morpholinol, 2-(4-benzyloxyphenyl)-3-methyl-4-(2-hydroxyethyl)-2-morpholinol, and 2-(4-benzyloxyphenyl)-3-propyl-4-(2-hydroxyethyl)-2-morpholinol, was synthesized as potential pharmaceutical intermediates. []
Relevance: While this series of compounds shares a 2-hydroxyethyl chain with N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride, they differ significantly in their core structures. [] The presence of a morpholine ring instead of a piperazine ring, and the absence of a propanamide group in these compounds, suggest different pharmacological activities and targets compared to the target compound.
4-substituted-1-piperazinyl-propyl derivatives of 1-phenyl-7-methylpyrimido-[4,5-d]pyrimidin-4-one
Compound Description: This series of compounds includes both N- and S-substituted derivatives of 1-phenyl-7-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine. [] These compounds were found to have a range of pharmacological activities, including analgesic effects, inhibition of amphetamine hyperactivity, and attenuation of m-chlorophenylpiperazine-induced hypothermia. []
Relevance: This series of compounds shares a piperazinyl propyl group with N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride, but they are structurally distinct due to the presence of a pyrimido[4,5-d]pyrimidin-4-one moiety. [] This suggests that their pharmacological profiles and therapeutic applications likely differ from the target compound.
Compound Description: This compound is characterized by its crystal structure, revealing a specific arrangement of its molecular components. [] The dihedral angles between different rings within the molecule, along with intramolecular and intermolecular hydrogen bonding interactions, contribute to its overall conformation and packing in the crystal lattice. []
Compound Description: This series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized as potential drug candidates for Alzheimer's disease. [] These compounds were designed to target acetylcholinesterase (AChE) and were evaluated for their enzyme inhibition activity. []
Relevance: While both these compounds and N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride incorporate a 4-chlorophenyl group, they differ significantly in their overall structure. [] The presence of a sulfonyl piperidinyl oxadiazole moiety in these compounds, which is absent in the target compound, suggests they interact with different biological targets and have distinct pharmacological profiles.
N-methyl-2-(4-nitrophenoxy)-ethanamine hydrochlorides and N-methyl-N-(2-hydroxyethyl)-4-nitroanilines
Compound Description: This series includes various isotopically labeled versions of N-methyl-2-(4-nitrophenoxy)-ethanamine hydrochloride and N-methyl-N-(2-hydroxyethyl)-4-nitroaniline. [] These compounds, specifically the partially enriched versions with 18O, 15N, and 14C isotopes, were synthesized for use in metabolic studies. []
Relevance: While this series shares a 2-hydroxyethyl chain with N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride, their overall structures differ greatly. [] The presence of a nitrophenoxy group and the absence of a piperazine ring suggest that these compounds interact with different biological targets and have distinct pharmacological properties compared to the target compound.
Compound Description: This compound, characterized by X-ray crystallography, exhibits a specific conformation with a planar quinoline ring system and a piperazine ring adopting a chair conformation. [, ] Intermolecular hydrogen bonding plays a significant role in its crystal packing. [, ]
Relevance: This compound shares a piperazine ring with N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride, but it differs in its substituents on the piperazine and its overall structure. [, ] The presence of a cyclopropyl-fluoro-methoxy-quinolinecarboxylic acid moiety in this compound, absent in the target compound, suggests different pharmacological profiles and targets.
6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-2-(3-(trifluoromethylthio)phenylamino)-3,6-dihydropyrimidin-1-ium chloride and 2-(3-bromophenylamino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chloride
Compound Description: These compounds belong to the tetrahydropyrimidinium class and are known for their biological activity. [] They have been characterized using single-crystal X-ray diffraction (XRD), revealing their distinct crystal structures and packing arrangements. []
Relevance: These compounds, while incorporating a 4-chlorophenyl group similar to N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride, differ substantially in their remaining structures. [] The presence of a dihydropyrimidin-1-ium chloride moiety in these compounds, absent in the target compound, indicates different pharmacological activities and targets.
Compound Description: These compounds are alkaloid-derived hydrazones synthesized and investigated for their potential as therapeutic agents. []
Relevance: These compounds, while structurally diverse, all share a hydrazone (C=N-NH2) functional group, which is absent in N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride. [] This difference in key functional groups suggests different chemical reactivities and potential pharmacological activities.
Compound Description: This series of dihydropyridine derivatives has been synthesized and evaluated for their potential α1-adrenergic and calcium channel blocking activities. [] These compounds are of interest for their potential in treating hypertension and other cardiac disorders. []
Relevance: While these compounds share a chlorophenyl group with N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride, they differ significantly in their remaining structures. [] The presence of a dihydropyridine ring system in these compounds, absent in the target compound, indicates different pharmacological activities and targets.
Compound Description: This compound has been synthesized and characterized using X-ray crystallography, revealing a monoclinic crystal system. [] The crystal structure highlights the presence of intermolecular hydrogen bonding, contributing to its packing arrangement. []
N‐(2‐Phenylethyl)‐isochroman‐1‐imine
Compound Description: This compound is an isochroman derivative prepared from N-(2-Phenylethyl)-2-(2-hydroxyethyl)benzamides. [] The synthesis involves a ring closure reaction to form the isochroman ring system. []
Relevance: This compound, while containing a phenylethyl group, differs significantly from N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride in its overall structure. [] The presence of an isochroman ring system in this compound, absent in the target compound, suggests different chemical reactivity and potential pharmacological activities.
Compound Description: This series of compounds represents a new class of potential antimalarial agents. [] The synthesis involves preparing various derivatives of 3-(4-chlorophenyl)-5,7-dichloro-1-methylnaphthalene. []
Relevance: These compounds, while incorporating a 4-chlorophenyl group similar to N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride, have distinct structural features that differentiate them. [] The presence of a dichloronaphthylaminoalcohol moiety, absent in the target compound, suggests they interact with different biological targets and have different therapeutic applications.
Compound Description: This compound represents a novel chlorine-containing derivative of ibuprofen. [] Its synthesis involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and 2-(4-isobutylphenyl)propanoyl chloride. []
Relevance: While both this compound and N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride contain a chlorophenethyl group, their remaining structures are distinct. [] The presence of an isobutylphenyl propanamide moiety in this compound, absent in the target compound, suggests different pharmacological properties and targets.
Compound Description: This compound and its two sulfoxide isomers (Isomers A and B) were synthesized and evaluated for their anti-inflammatory activity. []
Relevance: While this compound shares a hydroxyalkyl chain with N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride, their core structures are significantly different. [] The presence of a benzothiazine ring system in this compound, absent in the target compound, suggests different mechanisms of action and therapeutic applications.
Compound Description: PZ-177 is a new analgesic and anti-inflammatory agent with a pharmacological profile similar to phenobarbital. [, ] It induces liver enlargement and enhances hepatic microsomal metabolism of drugs, influencing the pharmacological activity and toxicity of various drugs. [, ]
Relevance: PZ-177 shares a chlorophenyl group with N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride, but differs in its remaining structure. [, ] The presence of a dimethylcarbamoyl methoxypyrazole moiety in PZ-177, absent in the target compound, indicates different pharmacological activities and targets.
Compound Description: This series of water-soluble fused heterocyclic compounds contains a piperazine group and exhibits potential antibacterial activities in vitro. []
Compound Description: These compounds are rimcazole analogs that, unlike typical sigma receptor antagonists, dose-dependently decrease the maximal rates of cocaine self-administration without affecting food-maintained responding. []
1-(m-Chlorophenyl)biguanide Hydrochloride
Compound Description: This compound's crystal structure reveals a monoclinic unit cell containing two crystallographically independent molecules. [] Intermolecular hydrogen bonds contribute significantly to the crystal packing. []
Relevance: While both this compound and N-(2-Chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide Hydrochloride share a chlorophenyl group, their remaining structures are different. [] The presence of a biguanide moiety in this compound, absent in the target compound, indicates different chemical properties and potential pharmacological activities.
N‐methyl‐N‐(2‐hydroxyethyl)‐4‐nitroaniline
Compound Description: This compound is the rearrangement product of N‐methyl‐2‐(4‐nitrophenoxy)‐ethanamine. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.